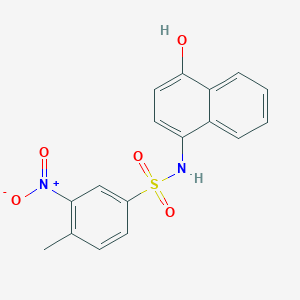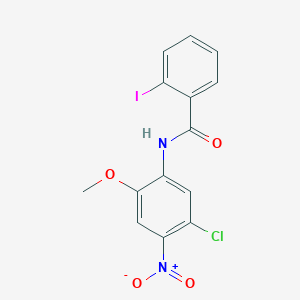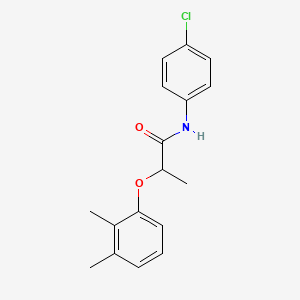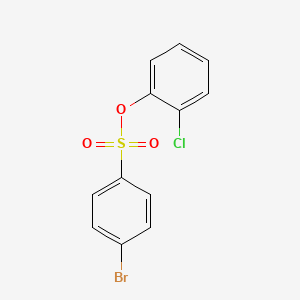
N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Übersicht
Beschreibung
N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 333.15109816 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed novel synthetic routes and characterized derivatives of this compound for potential use in medicinal chemistry. For instance, studies have focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of pyrimidine derivatives as a scaffold for developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis and crystal structure analysis of related dihydropyrimidines have provided insights into their chemical properties and potential applications (Begum & Vasundhara, 2009).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of pyrimidine derivatives, indicating their potential as novel agents in combating infectious diseases. For example, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showed promising in vitro antimicrobial activity, suggesting these compounds could serve as bases for developing new antimicrobial agents (Tiwari et al., 2018).
Anticancer Properties
Research into the anticancer properties of pyrimidine derivatives has revealed significant potential. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken, with some showing in vitro cytotoxic activity against cancer cells, highlighting the potential for these compounds in cancer therapy (Hassan, Hafez, & Osman, 2014).
Antiviral Activity
Compounds derived from pyrimidine have also been investigated for their antiviral properties. For instance, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor activity against DNA viruses but marked inhibition of retrovirus replication, suggesting a selective mechanism of action that could be leveraged in antiretroviral therapies (Hocková et al., 2003).
Enzyme Inhibition
Pyrimidine derivatives have been evaluated for their ability to inhibit specific enzymes, an area of research with significant implications for drug development. For example, the synthesis and evaluation of novel chromone-pyrimidine coupled derivatives have involved studies on enzyme assays and toxicity, providing valuable information on their potential as enzyme inhibitors (Nikalje et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-5-20(6-2)16(21)14-11(3)18-17(23)19-15(14)12-9-7-8-10-13(12)22-4/h7-10,15H,5-6H2,1-4H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTORLLDWPYTUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4052598.png)
![{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B4052606.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4052612.png)
![ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4052615.png)
![2-METHYL-4-[3-NITRO-4-(PHENYLAMINO)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4052618.png)


![N,N'-1,4-phenylenebis[N-(2-thienylsulfonyl)acetamide]](/img/structure/B4052640.png)
![1-(Tert-butylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol;oxalic acid](/img/structure/B4052659.png)

![N-ethyl-4,4,4-trifluoro-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]butanamide](/img/structure/B4052673.png)

![8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4052697.png)
